molecular formula C11H15ClN4O B2887944 4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride CAS No. 1365044-91-2

4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride

Cat. No. B2887944
CAS RN: 1365044-91-2
M. Wt: 254.72
InChI Key: WYSVTENBPUZZRE-UHFFFAOYSA-N
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Description

The compound “4-Piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride” is a chemical compound that is likely to be a derivative of benzimidazole . Benzimidazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . For example, the 1H NMR spectrum of a similar compound, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole, was reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a multi-step procedure . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole was reported to be a white crystalline solid with a melting point of 160–162°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : A study by Marvanová et al. (2016) focused on the synthesis and characterization of new piperazine derivatives, highlighting their potential as dual antihypertensive agents. The research involved the transformation of free bases into hydrochloride salts, with a focus on the protonation of nitrogen atoms in the piperazine ring, determined through solid-state analytical techniques (Marvanová et al., 2016).

Biological Evaluation and Potential Therapeutic Applications

  • Antimicrobial and Anthelmintic Activity : A study by Sanjeevarayappa et al. (2015) described the synthesis, characterization, and biological evaluation of a piperazine derivative, which exhibited moderate anthelmintic and poor antibacterial activities. The study emphasizes the importance of molecular structure in determining the bioactivity of synthesized compounds (Sanjeevarayappa et al., 2015).

Role in Drug Development

  • Intermediate for Antihypertensive Drug Development : Research by Ramesh et al. (2006) presented an improved process for preparing an important intermediate used in the development of the antihypertensive agent, Doxazosin. This highlights the compound's role in the synthesis of therapeutically relevant molecules (Ramesh et al., 2006).

Pharmacological Insights

  • Antibacterial Activity of Terazosin Derivatives : Kumar et al. (2021) explored the synthesis, characterization, and antibacterial activity of Terazosin hydrochloride drug and its derivatives. The study provides insights into the potential therapeutic applications of piperazine derivatives in treating bacterial infections (Kumar et al., 2021).

Novel Synthetic Approaches

  • Visible-Light-Driven Synthesis : Gueret et al. (2020) introduced a visible-light-promoted decarboxylative annulation protocol to synthesize 2-substituted piperazines, demonstrating an innovative approach to accessing these scaffolds under mild conditions. This method opens up new possibilities for the efficient synthesis of piperazine-based compounds (Gueret et al., 2020).

Future Directions

The future directions for this compound could involve further studies to understand its biological activities and potential applications in medicinal chemistry. It could also involve the development of new analogs of this compound to increase its biological activity .

properties

IUPAC Name

4-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15;/h1-3,12H,4-7H2,(H2,13,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVTENBPUZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC(=O)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365044-91-2
Record name 4-(piperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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